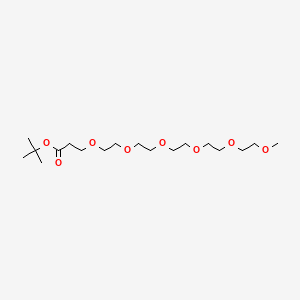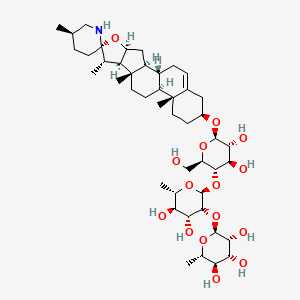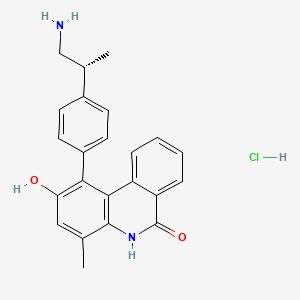
FXa substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXa substrate is a synthetic compound used to measure the activity of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation. The this compound is designed to mimic the natural substrates of Factor Xa, allowing researchers to study the enzyme’s activity in various conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of FXa substrate typically involves the synthesis of a peptide sequence that mimics the natural substrate of Factor Xa. This peptide is then coupled with a chromophore or fluorophore to allow for easy detection. The synthesis process involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis using automated synthesizers. The synthesized peptides are then purified and coupled with the appropriate chromophore or fluorophore. The final product is subjected to rigorous quality control measures to ensure its purity and activity.
Analyse Des Réactions Chimiques
Types of Reactions: FXa substrate undergoes hydrolysis when acted upon by Factor Xa. The enzyme cleaves the peptide bond within the substrate, releasing the chromophore or fluorophore, which can then be quantified.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in a buffered solution at physiological pH (around 7.4). Common reagents include the FXa enzyme, the this compound, and a buffer solution. The reaction is often carried out at 37°C to mimic physiological conditions.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide fragment and the released chromophore or fluorophore. The intensity of the chromophore or fluorophore signal is directly proportional to the activity of Factor Xa.
Applications De Recherche Scientifique
FXa substrate is widely used in scientific research to study the activity of Factor Xa and to screen for potential inhibitors of the enzyme. Some key applications include:
Chemistry: Used in assays to measure the activity of Factor Xa and to study the kinetics of enzyme-substrate interactions.
Biology: Helps in understanding the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Used in the development of anticoagulant drugs by screening for potential inhibitors of Factor Xa.
Industry: Employed in quality control assays to ensure the efficacy of anticoagulant drugs.
Mécanisme D'action
The FXa substrate works by mimicking the natural substrate of Factor Xa. When Factor Xa interacts with the substrate, it cleaves the peptide bond, releasing the chromophore or fluorophore. This release can be measured using spectrophotometric or fluorometric methods, providing a quantitative measure of Factor Xa activity. The molecular target of this compound is the active site of Factor Xa, where the cleavage of the peptide bond occurs.
Comparaison Avec Des Composés Similaires
- Thrombin substrate
- Plasmin substrate
- Trypsin substrate
These substrates share a similar mechanism of action but are designed for different target enzymes, highlighting the specificity and utility of FXa substrate in studying Factor Xa activity.
Propriétés
Formule moléculaire |
C28H41Cl2N11O7 |
|---|---|
Poids moléculaire |
714.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m0../s1 |
Clé InChI |
SSYLORYZHRLKBF-VSIGASKDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)





![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)
